Welcome to the BenchChem Online Store!
molecular formula C14H11NO3S2 B2899949 N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide CAS No. 518053-42-4

N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide

Cat. No. B2899949
M. Wt: 305.37
InChI Key: PGMYLDPZRWWFCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08466157B2

Procedure details

1.957 g 4-aminonaphth-1-ol hydrochloride salt was suspended in 80 ml dichloromethylene, to which at 0° C. was added 3.0 ml triethylamine. The suspension became a dark brown solution. To the solution was added 1.827 g thiophene-2-sulfonyl chloride. The mixture was stirred at r.t. overnight. The reaction mixture was diluted with dichloromethylene to 200 ml and washed with 1N HCl solution (30 ml×3), water (30 ml×3) and brine (30 ml). Dried over MgSO4, the organic phase was filtered and the filtrate was concentrated to dryness. The crude product was suspended in 50% methanol/H2O and filtered. The solid was washed with 50% methanol/H2O affording 2.7 g (90%) brown solid, m.p.: 146-148° C.
Quantity
1.957 g
Type
reactant
Reaction Step One
Quantity
1.827 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([OH:13])=[CH:5][CH:4]=1.[S:14]1[CH:18]=[CH:17][CH:16]=[C:15]1[S:19](Cl)(=[O:21])=[O:20]>C(N(CC)CC)C>[OH:13][C:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]([NH:2][S:19]([C:15]2[S:14][CH:18]=[CH:17][CH:16]=2)(=[O:21])=[O:20])=[CH:4][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.957 g
Type
reactant
Smiles
Cl.NC1=CC=C(C2=CC=CC=C12)O
Step Two
Name
Quantity
1.827 g
Type
reactant
Smiles
S1C(=CC=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was suspended in 80 ml dichloromethylene, to which at 0° C.
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with dichloromethylene to 200 ml
WASH
Type
WASH
Details
washed with 1N HCl solution (30 ml×3), water (30 ml×3) and brine (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried over MgSO4
FILTRATION
Type
FILTRATION
Details
the organic phase was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with 50% methanol/H2O affording 2.7 g (90%) brown solid, m.p.: 146-148° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
OC1=CC=C(C2=CC=CC=C12)NS(=O)(=O)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.